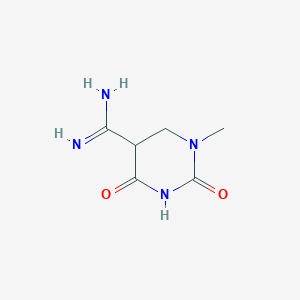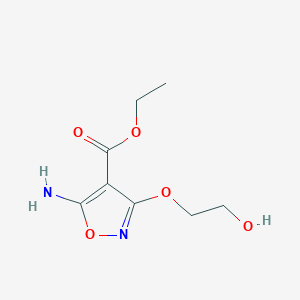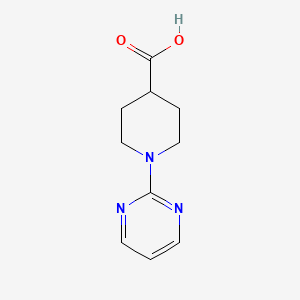![molecular formula C12H11N5O B1304464 7-(4-Méthoxyphényl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine CAS No. 303145-64-4](/img/structure/B1304464.png)
7-(4-Méthoxyphényl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Vue d'ensemble
Description
The compound “7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their structural similarities with purines .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[1,5-a]pyrimidines involves the cyclization of H-1,2,4-triazol-5-amine and ethyl 4-chloro-3-oxobutanoate in acetic acid, generating an intermediate compound. This intermediate is then converted to the final [1,2,4]triazolo[1,5-a]pyrimidine derivative in phosphorus oxychloride .Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is relatively simple, yet versatile. The ring system of these compounds is isoelectronic with that of purines, making them potential surrogates of the purine ring .Chemical Reactions Analysis
[1,2,4]Triazolo[1,5-a]pyrimidines have been found to exhibit excellent enzyme inhibition and improved isoform selectivity . They also show excellent inhibition of downstream phosphorylation of AKT .Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary depending on the choice of substituents. They have been described as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .Applications De Recherche Scientifique
Potentiels pharmacologiques
Les composés triazoliques, y compris le « 7-(4-Méthoxyphényl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine », sont connus pour leurs activités biologiques polyvalentes . Ils sont capables de se lier dans le système biologique à une variété d'enzymes et de récepteurs . Le noyau triazole est présent comme composant structurel central dans un certain nombre de classes de médicaments telles que les antibactériens, les antifongiques, les anticancéreux, les antioxydants, les antiviraux, les anti-inflammatoires, les analgésiques, les antiépileptiques, les antihypertenseurs, les antidépresseurs, les antidiabétiques, les anxiolytiques et les antituberculeux .
Agents antimicrobiens
Les triazoles sont couramment utilisés en chimie médicinale et sont inclus dans la classe des antimicrobiens en raison de leur profil de sécurité et de leur excellent indice thérapeutique . Ils se sont avérés efficaces contre une large classe de bactéries Gram-positives et Gram-négatives qui sont maintenant reconnues comme multirésistantes .
Médicaments antifongiques
Parmi les médicaments antifongiques, les conazoles constituent une classe majeure basée sur la partie azole . Ils ont été utilisés pour traiter les infections fongiques et se sont avérés efficaces contre divers types de champignons .
Agents anticancéreux
Certains dérivés triazoliques se sont avérés prometteurs en tant qu'agents anticancéreux . Ils se sont avérés inhiber la croissance des cellules cancéreuses dans des études de laboratoire .
Agents antiviraux
Les dérivés triazoliques ont également été étudiés pour leur potentiel antiviral . Ils se sont avérés efficaces contre divers types de virus .
Agents anti-inflammatoires et analgésiques
Les composés triazoliques se sont avérés posséder des propriétés anti-inflammatoires et analgésiques . Ils ont été utilisés pour traiter les affections impliquant une inflammation et une douleur .
Agents antiépileptiques
Certains dérivés triazoliques ont été utilisés comme agents antiépileptiques . Ils se sont avérés efficaces pour contrôler les crises .
Agents antidépresseurs et anxiolytiques
Les composés triazoliques ont également été utilisés dans le traitement de la dépression et des troubles anxieux . Ils se sont avérés efficaces pour soulager les symptômes de ces affections .
Orientations Futures
The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has found numerous applications in medicinal chemistry . Future research could explore its potential in various therapeutic areas, including cancer and parasitic diseases . Further optimization studies could also investigate the replacement of the purine ring with the [1,2,4]triazolo[1,5-a]pyrimidine to boost in vitro biological activity while maintaining favorable physicochemical properties .
Mécanisme D'action
Target of Action
The primary target of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is the adenosine A2A receptor . This receptor plays a crucial role in the central nervous system and is involved in regulating myocardial oxygen consumption and coronary blood flow .
Mode of Action
7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine acts as an antagonist to the adenosine A2A receptor . It binds to the receptor with high affinity, blocking its activation and thereby inhibiting its function . This compound displays over 23000-fold selectivity for the A2A receptor over the A1 receptor, and minimal affinity for A2B and A3 receptors .
Analyse Biochimique
Biochemical Properties
7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with adenosine receptors, particularly the A2A receptor, where it acts as an antagonist . This interaction is crucial as it influences various physiological processes, including neurotransmission and cardiovascular functions. Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving adenosine receptors . By antagonizing the A2A receptor, the compound can modulate cyclic AMP (cAMP) levels, impacting gene expression and cellular metabolism. This modulation can lead to altered cell proliferation, apoptosis, and differentiation, making it a potential candidate for cancer therapy .
Molecular Mechanism
At the molecular level, 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine exerts its effects primarily through binding interactions with biomolecules. Its antagonistic action on the A2A receptor involves competitive inhibition, where the compound binds to the receptor’s active site, preventing adenosine from exerting its effects . This inhibition leads to decreased cAMP production, which in turn affects downstream signaling pathways. Additionally, the compound’s structure allows it to interact with other proteins and enzymes, potentially inhibiting or activating them based on the context .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro cancer models, where it continues to inhibit cell proliferation and induce apoptosis over extended periods . Its stability and efficacy can be influenced by the presence of other biomolecules and environmental factors .
Dosage Effects in Animal Models
The effects of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively modulate adenosine receptor activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These toxic effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its breakdown into various metabolites . These metabolites can then be further processed and excreted from the body. The compound’s interaction with metabolic enzymes can also influence metabolic flux and alter the levels of specific metabolites, potentially impacting overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins . This localization is crucial for its biological activity, as it allows the compound to reach its target sites and exert its effects .
Subcellular Localization
The subcellular localization of 7-(4-Methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is influenced by its structure and interactions with cellular components. The compound has been observed to localize primarily in the cytoplasm, where it can interact with various enzymes and proteins . Additionally, it can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for its function, as it ensures that the compound can effectively modulate cellular processes at the molecular level .
Propriétés
IUPAC Name |
7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c1-18-9-4-2-8(3-5-9)10-6-7-14-12-15-11(13)16-17(10)12/h2-7H,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNANGNCPMAQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377613 | |
| Record name | SBB052101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-64-4 | |
| Record name | SBB052101 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(hydroxyamino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1304386.png)






![5-Amino-2-[(4-methylphenyl)sulfanyl]benzenecarbonitrile](/img/structure/B1304472.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)


![3-[(3,4-Dichlorophenyl)methylidene]chromen-4-one](/img/structure/B1304524.png)
![6-(ethoxycarbonyl)-7-methyl-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-8-ium bromide](/img/structure/B1304530.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)
